molecular formula C15H18BFN2O2 B13344887 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

Cat. No.: B13344887
M. Wt: 288.13 g/mol
InChI Key: HVFFWVINCHWKJI-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a chemical compound that belongs to the class of cinnolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety. It is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the introduction of the dioxaborolane group to a pre-formed cinnoline scaffold. One common method involves the reaction of 6-fluoro-3-methylcinnoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to the combination of its cinnoline scaffold with a dioxaborolane group. This structure provides distinct electronic and steric properties, making it a valuable building block in organic synthesis.

Properties

Molecular Formula

C15H18BFN2O2

Molecular Weight

288.13 g/mol

IUPAC Name

6-fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

InChI

InChI=1S/C15H18BFN2O2/c1-9-6-10-7-12(17)11(8-13(10)19-18-9)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3

InChI Key

HVFFWVINCHWKJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N=N3)C)C=C2F

Origin of Product

United States

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